2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can be used to synthesize 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be verified using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The exact structure of “this compound” would require further analysis.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and varied. For instance, pyrazoles can react with potassium borohydride to form a class of ligands known as scorpionates . The specific reactions involving “this compound” would require more specific information.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, pyrazole itself is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The specific physical and chemical properties of “this compound” would require further analysis.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for synthesizing heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, through innovative approaches such as microwave irradiative cyclocondensation and ultrasound-assisted reactions. These synthetic strategies aim to enhance the efficiency and yield of the targeted compounds, which are of interest for their potential biological activities. For example, the work by Deohate and Palaspagar (2020) illustrates the preparation of pyrimidine linked pyrazole heterocyclics, showcasing the application of microwave irradiation in cyclocondensation reactions, which has been evaluated for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antimicrobial and Antitumor Activities
Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, investigating their antimicrobial and antitumor potentials. Sirakanyan et al. (2021) synthesized new cyclopenta derivatives to study their antimicrobial activity, revealing that certain compounds exhibit pronounced antimicrobial properties. The structural activity relationship studies indicated that specific substituents play a crucial role in activity manifestation (Sirakanyan et al., 2021). Additionally, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, testing them for cytotoxic activities against cancer cell lines, where compounds showed significant antitumor activity (Rahmouni et al., 2016).
Antagonistic Activity on Serotonin Receptors
Ivachtchenko et al. (2013) explored the synthesis of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a focus on their activity as serotonin 5-HT6 receptor antagonists. Their research identified compounds with significant antagonist activity, underscoring the therapeutic potential of these molecules in neuropsychiatric and neurodegenerative disorders (Ivachtchenko et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likedihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid biosynthesis, respectively .
Mode of Action
It’s known that similar compounds can inhibit the activity of their target enzymes . This inhibition can lead to disruption of essential cellular processes, potentially leading to cell death .
Biochemical Pathways
The inhibition of these pathways can lead to disruption of cell growth and proliferation .
Pharmacokinetics
Similar compounds are known to be highly soluble, which could potentially influence their bioavailability .
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Safety and Hazards
The safety and hazards associated with pyrazole derivatives can vary depending on their specific structure. For instance, pyrazole itself has several hazard statements, including H302, H311, H315, H318, H319, H335, H372, and H412 . The specific safety and hazards associated with “2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine” would require further analysis.
Properties
IUPAC Name |
2,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-8-4-12(15-10-6-13-17(3)7-10)18-11(14-8)5-9(2)16-18/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAPLUVIKOBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NC3=CN(N=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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